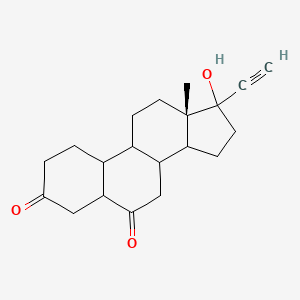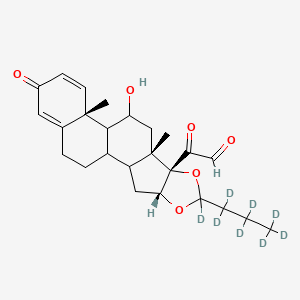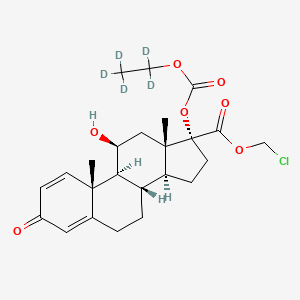
RS-94287-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stable isotope labeled (deuterated) internal standard for Ranolazine metabolite
Scientific Research Applications
Overview of Remote Sensing Applications
Remote Sensing (RS) has been pivotal in identifying earth surface features and estimating their geo-bio-physical properties using electromagnetic radiation. This technique has advanced significantly over the years, providing valuable data for managing natural resources more effectively than traditional methods. RS data is radiometrically and geometrically corrected, allowing for precise information extraction in various wavelengths. Indian Earth Observation (EO) programs heavily rely on RS for applications such as agriculture, forestry, water resources, and disaster monitoring. The advancements in RS include improvements in spatial, spectral, temporal, and radiometric resolutions, enhancing their value in operational applications (Navalgund, Jayaraman, & Roy, 2007).
Research Security in Scientific Institutions
Research security (RS) is increasingly critical in protecting the inputs, processes, and products of scientific research against hostile foreign activities. The global competition in research and development, dual-use technology, emerging industries, and digitalization pose unique challenges to RS. Canada's response to these challenges includes understanding the legal, extralegal, and illegal threats to RS and learning from international experiences to safeguard open science (Wilner et al., 2022).
Bio-Raman Spectroscopy in Disease Diagnosis
Raman Spectroscopy (RS) has seen a resurgence in biomedical science, especially for disease diagnosis. RS allows for the extraction of biochemical signatures from biological tissues, differentiating and classifying spectral data based on their pathologic attributes. This makes RS a promising clinical analytical technique for rapid and non-destructive disease diagnosis. The review by Chen et al. elaborates on the biomedical applications of RS in diagnostics, covering various tissues and organs (Chen, Shen, Zhou, & Hu, 2011).
Horticulture Crop Inventory Using RS
The application of RS technology in horticulture, particularly in India, has shown effectiveness in crop discrimination, mapping, and area estimation. This study developed a methodology for assessing the area of major fruit crops using high-resolution RS data. The classification accuracy exceeded 80%, demonstrating RS technology's potential in horticultural crop management (Chaudhari et al., 2019).
Solar-Induced Chlorophyll Fluorescence in RS
RS of solar-induced chlorophyll fluorescence (F) links to photosynthetic efficiency and is essential for large-scale monitoring of plant status and functioning. Different methods exist for estimating F from RS observations, each with its advantages and limitations. This paper reviews these methods and their applications at various observation scales (Meroni et al., 2009).
Properties
Molecular Formula |
C14H15D6N3O |
|---|---|
Molecular Weight |
253.37 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









